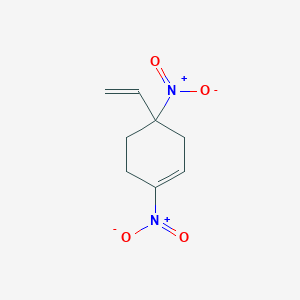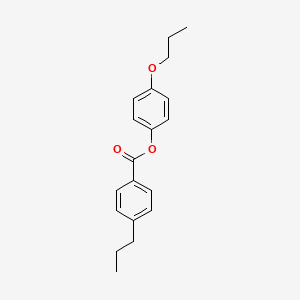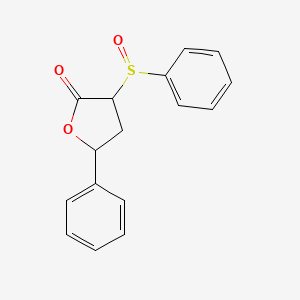
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring an aminocarbonyl group attached to a 2,3-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester typically involves the reaction of 2,3-dimethylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{2,3-Dimethylphenyl isocyanate} + \text{Ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (aminocarbonyl)(phenyl)-, ethyl ester
- Carbamic acid, (aminocarbonyl)(methylphenyl)-, ethyl ester
- Carbamic acid, (aminocarbonyl)(dimethylphenyl)-, methyl ester
Uniqueness
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
55305-75-4 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
ethyl N-carbamoyl-N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)14(11(13)15)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,13,15) |
Clave InChI |
IMULWFGAZXIYLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=CC(=C1C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


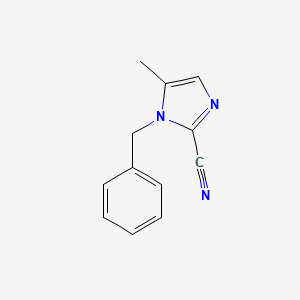

![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
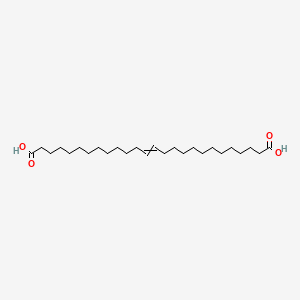
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)


